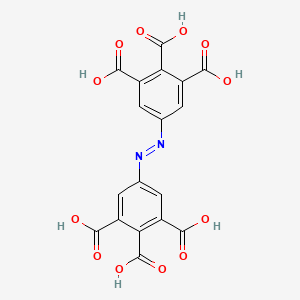

5,5'-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid)

Description

5,5'-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) (CAS 365549-33-3) is an aromatic azo-linked tricarboxylic acid with the chemical formula C₁₆H₁₀N₂O₈ and a molecular weight of 358.26 g/mol. The compound features a rigid diazene (-N=N-) bridge connecting two benzene-1,2,3-tricarboxylate units, which imparts unique electronic and structural properties. It exists as a yellow-orange powder with a high decomposition temperature (390°C) and a predicted density of 1.62 g/cm³ . The three carboxylic acid groups on each benzene ring enable versatile coordination modes, making it a promising ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. Its acidity (predicted pKa ~2.84) and thermal stability suggest utility in harsh chemical environments .

Properties

Molecular Formula |

C18H10N2O12 |

|---|---|

Molecular Weight |

446.3 g/mol |

IUPAC Name |

5-[(3,4,5-tricarboxyphenyl)diazenyl]benzene-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C18H10N2O12/c21-13(22)7-1-5(2-8(14(23)24)11(7)17(29)30)19-20-6-3-9(15(25)26)12(18(31)32)10(4-6)16(27)28/h1-4H,(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32) |

InChI Key |

YXGKLIWJRSIYDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)N=NC2=CC(=C(C(=C2)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) typically involves the coupling of benzene derivatives with diazene compounds under controlled conditions. One common method involves the reaction of phenylhydrazine with isophthalic acid derivatives in the presence of an oxidizing agent such as sodium nitrite under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the diazene linkage to an amine group.

Substitution: Electrophilic substitution reactions can occur on the benzene rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing complex organic molecules and as a reagent in various chemical reactions.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of 5,5’-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) involves its interaction with molecular targets through its diazene linkage and carboxylic acid groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Table 1: Key Properties of Diazene-Linked Tricarboxylic Acid and Analogues

Key Observations :

Diazene vs. Ethene Linkers :

- The diazene (-N=N-) group introduces rigidity and π-conjugation, enhancing electronic communication between aromatic rings. This contrasts with the flexible ethene (-CH₂-CH₂-) linker in 5,5'-(ethene-1,2-diyl)diisophthalic acid, which reduces structural stability in MOFs .

- The azo group’s polarity may improve CO₂ adsorption in MOFs by enhancing host-guest interactions, as seen in Mg₂(olz) frameworks for CO₂ capture .

Acidity and Coordination Behavior :

- The diazene compound’s lower pKa (~2.84) compared to H₃BTC (pKa₁ = 3.1) suggests stronger acidity, favoring deprotonation and metal coordination in aqueous synthesis .

- Hemimellitic acid’s lower thermal stability (decomposes at ~230°C) limits its use in high-temperature applications compared to the diazene-linked analogue .

Thermal Stability :

- The diazene compound’s decomposition temperature (390°C) surpasses H₃BTC’s melting point (~380°C), indicating superior thermal resilience, critical for MOF stability under catalytic conditions .

Application-Based Comparisons

MOFs for Gas Adsorption :

- Diazene-Linked MOFs : Mg₂(olz) frameworks (olz⁴⁻ = diazene-linked dicarboxylate) exhibit high CO₂ capacity due to the azo group’s polarizability and optimized pore chemistry .

- H₃BTC-Based MOFs : MOF-5 (Zn₄O(BDC)₃) shows moderate H₂ storage (4.5 wt% at 78 K) but lacks the functional groups for selective CO₂ binding .

Photocatalysis :

Energetic Materials :

Biological Activity

5,5'-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid), also known as a derivative of azobenzene and a type of tetracarboxylic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique diazene functional group and multiple carboxylic acid moieties, which contribute to its reactivity and possible applications in medicinal chemistry and materials science.

- Molecular Formula : C16H10N2O8

- Molecular Weight : 358.26 g/mol

- CAS Number : 1007597-56-9

The biological activity of 5,5'-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) is primarily attributed to its ability to form metal-organic frameworks (MOFs). These frameworks can exhibit unique properties that may enhance their biological interactions. The compound's interaction with metal ions during MOF synthesis allows for the incorporation of various functional groups that can modulate biological activity.

Anticancer Activity

Recent studies have suggested that compounds similar to 5,5'-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid) exhibit significant cytotoxic effects against various cancer cell lines. The cytotoxic mechanism often involves the induction of apoptosis and interference with cellular functions such as the cell cycle and inflammation.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using human cancer cell lines (HepG2 and MCF-7) to evaluate the effectiveness of related compounds. The results indicated:

- IC50 Values :

- HepG2: 42 µg/ml

- MCF-7: 100 µg/ml

- Normal Cell Lines (NIH 3T3): >500 µg/ml

These findings suggest that while the compound exhibits strong cytotoxicity against cancer cells, it shows significantly lower toxicity towards normal cells, indicating a potential therapeutic window for anticancer applications .

Antioxidant Activity

The presence of multiple carboxylic acid groups in the structure allows for potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, which could contribute to their protective effects against oxidative stress-related diseases.

Summary of Biological Activities

| Activity Type | Target Cells | IC50 Values | Comments |

|---|---|---|---|

| Cytotoxic Activity | HepG2 | 42 µg/ml | High susceptibility to treatment |

| MCF-7 | 100 µg/ml | Moderate susceptibility | |

| NIH 3T3 (Normal) | >500 µg/ml | Low toxicity towards normal cells | |

| Antioxidant Activity | Various | Not quantified | Potential for protecting against oxidative stress |

Q & A

Q. What synthetic methodologies are employed for the preparation of 5,5'-(Diazene-1,2-diyl)bis(benzene-1,2,3-tricarboxylic acid), and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions involving aromatic aldehydes and triazole derivatives under reflux conditions. For instance, refluxing substituted benzaldehydes with triazole precursors in ethanol or acetic anhydride, catalyzed by glacial acetic acid or sodium acetate, yields the target compound . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetic acid mixtures), reaction time (2–12 hours), and catalyst concentration to maximize yield. Pressure reduction and crystallization from solvents like DMF/water are critical for purification .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- IR spectroscopy to identify functional groups (e.g., CN at ~2,200 cm⁻¹, NH/OH stretches near 3,400 cm⁻¹) .

- NMR (¹H and ¹³C) to resolve aromatic proton environments and confirm substituent positions (e.g., δ 7.94 ppm for =CH in thiazolo-pyrimidine derivatives) .

- Mass spectrometry for molecular ion validation (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .

- Single-crystal X-ray diffraction to determine supramolecular geometry, as demonstrated in studies of benzene-tricarboxylic acid derivatives (R factor = 0.036) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for benzene-tricarboxylic acid analogs, which recommend:

Q. How does the solubility profile of this compound influence purification and application in coordination chemistry?

The compound exhibits moderate solubility in polar solvents (e.g., water, ethanol, DMSO), enabling recrystallization from DMF/water mixtures . Its tricarboxylic acid groups facilitate chelation with metal ions (e.g., transition metals), making it suitable for synthesizing coordination polymers. Solvent choice during synthesis directly impacts crystallinity and ligand-metal binding efficiency .

Q. What are the primary applications of this compound in basic coordination chemistry research?

It serves as a multifunctional ligand due to its azo (-N=N-) and carboxylic acid groups, enabling:

- Construction of metal-organic frameworks (MOFs) via coordination with Zn²⁺, Cu²⁺, or Fe³⁺.

- pH-dependent redox behavior studies, leveraging the azo group’s electron-transfer properties .

Advanced Questions

Q. How can this compound be utilized in designing stimuli-responsive metal-organic frameworks (MOFs)?

The azo group’s photoisomerization capability allows MOFs to exhibit light-triggered structural changes. Experimental design involves:

Q. What theoretical frameworks guide the exploration of its electronic properties for photoresponsive materials?

Density functional theory (DFT) simulations predict HOMO-LUMO gaps and charge distribution, correlating with experimental UV-Vis spectra. For example, computational models of azo derivatives can explain bathochromic shifts in absorption maxima upon metal coordination .

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions?

Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Strategies include:

Q. What factorial design approaches optimize synthesis yield and purity?

A 2³ factorial design can test variables:

Q. How do AI and computational models enhance the study of its coordination behavior?

Machine learning (ML) algorithms trained on crystallographic databases (e.g., Cambridge Structural Database) predict preferred metal-ligand geometries. COMSOL Multiphysics integrates AI to simulate diffusion kinetics during MOF formation, optimizing pore size and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.